molecular formula C14H11FO3 B6363955 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1225741-37-6

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6363955
CAS RN: 1225741-37-6
M. Wt: 246.23 g/mol
InChI Key: WCVQDEALCGIPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, or 5-Fluoro-2-hydroxybenzoic acid (5-FHB), is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a derivative of benzoic acid, and is a white crystalline solid with a melting point of 149-151°C. 5-FHB has a wide range of uses in research, including in the synthesis of other compounds, as a reagent or catalyst in a variety of reactions, and as a fluorescent marker for imaging and tracking molecules in cells.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It is also used as a reagent or catalyst in many organic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals. In addition, 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% has been used as a fluorescent marker for imaging and tracking molecules in cells.

Mechanism of Action

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% acts as a fluorescent marker in cells by binding to proteins, DNA, and other molecules in the cell. This binding is due to its hydrophobic nature, which allows it to interact with the hydrophobic regions of proteins and other molecules. This binding allows the fluorescent marker to be tracked and imaged in cells.
Biochemical and Physiological Effects
2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any other molecules in the body. It is also not known to interact with any enzymes or hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% as a fluorescent marker is its ability to bind to proteins, DNA, and other molecules in the cell. This allows it to be tracked and imaged in cells. The main limitation is that it is not known to interact with any enzymes or hormones, so it may not be suitable for use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% in scientific research. One potential direction is the use of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% as a fluorescent marker for imaging and tracking molecules in cells. Another potential direction is the use of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% in the synthesis of new compounds, such as polymers and pharmaceuticals. Finally, 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% could be used as a reagent or catalyst in organic reactions, such as the synthesis of polymers, dyes, and pharmaceuticals.

Synthesis Methods

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% can be synthesized from either benzoic acid or from 2-hydroxybenzoic acid. The most common method is to react 2-hydroxybenzoic acid with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base, such as sodium hydroxide. The reaction produces 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid, 95% and sodium fluoride. This reaction can be carried out in either aqueous or organic solvents.

properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(12(6-8)14(17)18)11-7-9(15)3-5-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVQDEALCGIPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680784
Record name 5'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid

CAS RN

1225741-37-6
Record name 5'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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